molecular formula C9H9IN2O2 B14811610 4-Cyclopropoxy-6-iodopicolinamide

4-Cyclopropoxy-6-iodopicolinamide

Cat. No.: B14811610
M. Wt: 304.08 g/mol
InChI Key: SGBBCGFIQVLEPN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-iodopicolinamide is a pyridine-derived compound featuring a cyclopropoxy substituent at the 4-position and an iodine atom at the 6-position of the pyridine ring. The iodine atom, a heavy halogen, may enhance molecular polarizability and influence binding interactions in biological or catalytic contexts.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

4-cyclopropyloxy-6-iodopyridine-2-carboxamide

InChI

InChI=1S/C9H9IN2O2/c10-8-4-6(14-5-1-2-5)3-7(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

SGBBCGFIQVLEPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)I)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-iodopicolinamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The iodination of the picolinamide core is carried out using iodine or iodine-containing reagents under specific conditions.

    Amidation: The final step involves the formation of the amide bond to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

4-Cyclopropoxy-6-iodopicolinamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-Cyclopropoxy-6-iodopicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy and iodine groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Differences

  • 4-Cyclopropoxy-6-iodopicolinamide : Pyridine-based (six-membered ring with one nitrogen atom).
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Pyrimidine-based (six-membered ring with two nitrogen atoms at 1- and 3-positions) .
  • 6-Chloro-4-hydroxypyrimidine : Pyrimidine-based with hydroxyl and chloro substituents .

Pyridine derivatives typically exhibit lower electron density compared to pyrimidines due to fewer nitrogen atoms, affecting their reactivity and interaction with biological targets (e.g., enzymes or receptors).

Substituent Effects

Compound Substituents Key Properties
4-Cyclopropoxy-6-iodopicolinamide 4-cyclopropoxy, 6-iodo High steric bulk (cyclopropoxy), polarizability (iodo), potential metabolic stability.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl, 4-carboxylic acid Electron-withdrawing chloro group enhances acidity; methyl group increases hydrophobicity.
6-Chloro-4-hydroxypyrimidine 6-chloro, 4-hydroxy Hydroxyl group enables hydrogen bonding; chloro group directs regioselective reactions.
  • Halogen Comparison : Chloro substituents (evident in both analogs) are smaller and more electronegative than iodo, which may reduce steric hindrance but increase reactivity in nucleophilic substitution. Iodo’s larger size and polarizability could enhance van der Waals interactions in binding pockets.

Functional and Application Differences

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Used in manufacturing and laboratory settings, likely as a synthetic intermediate for pharmaceuticals or agrochemicals .
  • 6-Chloro-4-hydroxypyrimidine : Employed in processing and repacking, suggesting roles in fine chemical synthesis .

Research Implications

The provided evidence highlights the importance of halogen and oxygen-containing substituents in modulating chemical behavior. For instance, the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances solubility and metal-binding capacity, whereas the hydroxyl group in 6-Chloro-4-hydroxypyrimidine facilitates hydrogen-bonding networks. For 4-Cyclopropoxy-6-iodopicolinamide, the iodine atom may confer advantages in radiolabeling or heavy-atom derivatization for crystallography, though experimental validation is required.

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